molecular formula C14H14ClN3O3S B5818578 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide

Cat. No. B5818578
M. Wt: 339.8 g/mol
InChI Key: CIZMRXUQSPFBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide, commonly known as CGP 3466B, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to have neuroprotective properties and has been investigated as a potential treatment for conditions such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).

Mechanism of Action

The exact mechanism of action of CGP 3466B is not fully understood, but it is believed to work by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and inhibiting its activity has been shown to have neuroprotective effects in various models of neurodegenerative disease.
Biochemical and physiological effects:
CGP 3466B has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include reducing oxidative stress, inhibiting inflammation, and promoting cell survival in various models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One advantage of using CGP 3466B in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. However, one limitation is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on CGP 3466B. These include further preclinical studies to better understand its mechanism of action and potential therapeutic applications, as well as clinical trials to test its safety and efficacy in humans. Additionally, there may be opportunities to develop new derivatives or analogues of CGP 3466B with improved properties or selectivity for specific targets.

Synthesis Methods

The synthesis of CGP 3466B involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-4-pyridinamine to form N-methyl-4-pyridinylsulfonamide. This intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to form the final product, CGP 3466B.

Scientific Research Applications

CGP 3466B has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to have neuroprotective properties and has been investigated as a potential treatment for conditions such as Parkinson's disease, Alzheimer's disease, and N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-18(10-14(19)17-12-6-8-16-9-7-12)22(20,21)13-4-2-11(15)3-5-13/h2-9H,10H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZMRXUQSPFBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.